molecular formula C13H26N2O3 B12433066 3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid

3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid

Cat. No.: B12433066
M. Wt: 258.36 g/mol
InChI Key: TWQINIJWWJMYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid is a complex organic compound with the molecular formula C13H26N2O3 It is characterized by its unique structure, which includes an amino group, a methyl group, and a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid typically involves the reaction of 2-amino-3-methylbutanoic acid with 5-methylhexanoic acid under specific conditions. The reaction is often catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The use of automated reactors and real-time monitoring ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid is unique due to its specific combination of functional groups and its hexanoic acid backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

3-[[(2-amino-3-methylbutanoyl)amino]methyl]-5-methylhexanoic acid

InChI

InChI=1S/C13H26N2O3/c1-8(2)5-10(6-11(16)17)7-15-13(18)12(14)9(3)4/h8-10,12H,5-7,14H2,1-4H3,(H,15,18)(H,16,17)

InChI Key

TWQINIJWWJMYFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C(C(C)C)N

Origin of Product

United States

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